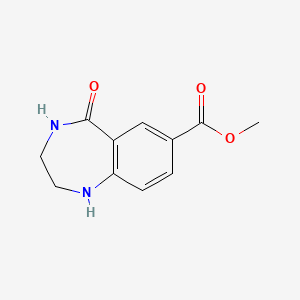

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate” is a chemical compound with the CAS Number: 2470439-59-7 . It has a molecular weight of 220.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 220.23 .Applications De Recherche Scientifique

Versatile Synthesis for Peptidomimetic Building

A study describes the synthesis of phenylalanine and tryptophan-derived 5-oxo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine derivatives. This process involves a modified Strecker reaction, reduction, and lactamization. Further functionalization at position 4 through alkylation or acylation has been achieved. One tryptophan-derived compound showed significant binding affinity at cholecystokinin CCK 1 receptors, highlighting its potential as a novel scaffold for peptidomimetic building (Herrero et al., 2003).

Novel Industrial Process for Oxcarbazepine

Another research focuses on developing a novel industrial process for the antiepileptic drug oxcarbazepine, which is more environmentally friendly than previous methods. This process begins with commercially available compounds and includes an electrophilic ring closure reaction, demonstrating an efficient synthesis approach without halogenated solvents (Fuenfschilling et al., 2005).

Exploiting Synthetic Potential

The synthetic potential of the molecular framework containing a methyl carboxylate substituent has been exploited to develop protocols for synthesizing various medicinally interesting analogs. These protocols involve creating novel 5-(1′,3′,4′)oxadiazole ring-incorporated analogs, showcasing the compound's versatility in synthesizing biologically active molecules (Devi et al., 2014).

Novel Synthesis Strategy

A new synthesis strategy for 1,4-benzodiazepine derivatives from a one-pot reaction highlights the compound's role in creating functionalized benzodiazepine scaffolds. This strategy involves N-benzylation and regioselective ring-opening reactions, underlining the ease and utility in synthetic and medicinal chemistry (Wang et al., 2008).

Conformation and Dynamic Properties Study

Research on the conformation and dynamic properties of 1,5-benzodiazepines, including derivatives, utilized computational methods to compare geometries with experimental data. This study highlights the importance of understanding molecular structures for developing new drugs (Claramunt et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGNRGKAWZUEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)

![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)

![Ethyl 2-[[2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2652268.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine](/img/structure/B2652270.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652273.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)